Diethyl 2-oxoheptyl phosphonate

Description

Significance of Organophosphorus Compounds in Modern Synthetic Methodologies

Organophosphorus compounds are integral to numerous areas of chemistry, from medicinal and agricultural sciences to materials science. frontiersin.orgoaepublish.com Their applications in organic synthesis are particularly vast and impactful. nih.govresearchgate.net For instance, phosphines are crucial ligands in transition-metal-catalyzed reactions, and phosphonates are widely employed as superior alternatives to traditional Wittig reagents for the synthesis of alkenes. frontiersin.org The introduction of phosphorus-containing functionalities can significantly alter the biological and physical properties of molecules. oaepublish.com The "golden age of phosphorus chemistry" is a testament to the element's importance, with phosphorus-containing compounds serving as reagents, catalysts, and even solvents in various chemical processes. nih.gov

The versatility of organophosphorus compounds is further demonstrated by their use as electrophiles in transition-metal-catalyzed cross-coupling reactions and their role in the synthesis of natural products. nih.govresearchgate.net The development of efficient methods for creating organophosphorus compounds remains an active area of research, aiming to expand their applications even further. frontiersin.org

Overview of β-Ketophosphonate Esters as Versatile Synthetic Intermediates

Within the extensive family of organophosphorus reagents, β-ketophosphonate esters stand out as particularly valuable synthetic intermediates. organic-chemistry.orgsioc-journal.cngoogle.com These compounds are key for synthesizing α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons (HWE) reaction. google.comwikipedia.org The HWE reaction, which utilizes a stabilized phosphonate (B1237965) carbanion to react with aldehydes or ketones, generally favors the formation of the more stable E-alkene. wikipedia.org

The synthesis of β-ketophosphonates themselves has been the subject of considerable research, with methods developed to improve yield, scalability, and reaction conditions. organic-chemistry.org A notable advancement is a non-cryogenic procedure that allows for the rapid and high-yielding condensation of esters and phosphonates at 0°C, making the process more amenable to large-scale production. organic-chemistry.org These intermediates are not only crucial for carbon-carbon bond formation but also find applications in areas like metal ion extraction. organic-chemistry.orggoogle.com

Contextualization of Diethyl 2-Oxoheptyl Phosphonate within Phosphonate Reagent Chemistry

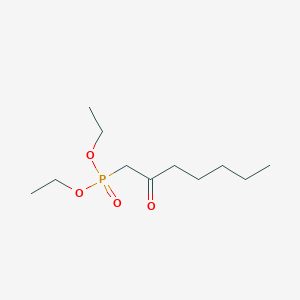

This compound, with the chemical formula C₁₁H₂₃O₄P, is a specific example of a β-ketophosphonate ester. nih.gov Its structure features a heptanoyl group attached to a methylene (B1212753) group which is in turn bonded to a diethyl phosphonate moiety. This particular arrangement of functional groups makes it a valuable reagent in various synthetic transformations.

A dimethyl analog, Dimethyl (2-oxoheptyl)phosphonate, has been utilized in the Horner-Wadsworth-Emmons reaction to create vinyl derivatives of the antibacterial natural product thiolactomycin (B1682310). nih.gov This highlights the utility of such reagents in the synthesis of complex and biologically active molecules. The synthesis of these types of β-ketophosphonates can be achieved through methods like the reaction of dimethyl methanephosphonate with appropriate esters. nih.govprepchem.comprepchem.com

The table below provides a summary of the key properties of this compound and its dimethyl analog.

| Property | This compound | Dimethyl (2-oxoheptyl)phosphonate |

| Chemical Formula | C₁₁H₂₃O₄P | C₉H₁₉O₄P ontosight.ai |

| Molecular Weight | 250.26 g/mol | 222.22 g/mol nih.gov |

| Key Application | Horner-Wadsworth-Emmons Reaction | Horner-Wadsworth-Emmons Reaction nih.gov |

| Boiling Point | Not specified | 109 °C at 0.4 mmHg sigmaaldrich.com |

| Density | Not specified | 1.07 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXYFRLRTGSPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3450-65-5 | |

| Record name | Diethyl 2-oxoheptyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Diethyl 2 Oxoheptyl Phosphonate

The Horner-Wadsworth-Emmons (HWE) Olefination Reaction

The HWE reaction is a modification of the Wittig reaction but offers significant advantages. The phosphonate (B1237965) carbanions generated from reagents like diethyl 2-oxoheptylphosphonate are generally more nucleophilic than the analogous phosphorus ylides used in the Wittig reaction. organicchemistrydata.orgnrochemistry.com This increased reactivity allows them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones. nrochemistry.comorganic-chemistry.org A key practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com The reaction is renowned for its high stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.orgwikipedia.org

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-studied, multi-step process. nrochemistry.comwikipedia.org For a stabilized reagent such as diethyl 2-oxoheptylphosphonate, the pathway involves the generation of a nucleophilic carbanion, its subsequent attack on a carbonyl substrate, and the eventual elimination to form the alkene.

The reaction begins with the deprotonation of the α-carbon (the carbon atom adjacent to both the phosphonate and carbonyl groups) by a base. wikipedia.orgyoutube.com The presence of the electron-withdrawing carbonyl and phosphonate groups increases the acidity of the α-protons, allowing for the use of a variety of bases. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), as well as alkoxides or stronger bases like n-butyllithium (n-BuLi). journals.co.zagoogle.comorganic-chemistry.org In recent years, milder conditions, such as using barium hydroxide (B78521) (Ba(OH)₂) in a THF/water mixture, have been developed and shown to be highly effective, often providing excellent yields. nih.govbeilstein-journals.orgnih.gov The resulting phosphonate carbanion is stabilized by delocalization of the negative charge onto the oxygen atoms of both the carbonyl and the phosphonate groups.

The generated phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. organicchemistrydata.orgwikipedia.org This nucleophilic addition is typically the rate-limiting step of the reaction. wikipedia.org The attack results in the formation of a tetrahedral intermediate, a β-alkoxy phosphonate. acs.org The stereochemistry of this initial addition is not always highly selective; however, for stabilized phosphonates, the subsequent steps are often reversible, allowing the intermediates to equilibrate. wikipedia.org

The E/Z stereoselectivity of the HWE reaction is one of its most valuable features and is influenced by several factors, including the structure of the phosphonate reagent, the nature of the carbonyl substrate, the choice of base and its counterion, and the reaction temperature. wikipedia.orgresearchgate.net

With stabilized phosphonates like diethyl 2-oxoheptylphosphonate, the reaction with aldehydes typically yields the (E)-isomer with high selectivity. rsc.orgorganic-chemistry.org This high E-selectivity is a result of thermodynamic control, where the intermediates can equilibrate to the most stable arrangement before elimination. wikipedia.org

The structure of the aldehyde substrate plays a role in the stereochemical outcome. Generally, increasing the steric bulk of the aldehyde's substituent (R-group) can lead to even greater (E)-stereoselectivity. wikipedia.org This is because a bulkier R-group further destabilizes the syn-oxaphosphetane intermediate, pushing the equilibrium further towards the anti-intermediate that leads to the E-alkene.

While reactions involving diethyl 2-oxoheptylphosphonate are strongly biased towards the E-isomer, the choice of reaction conditions can further modulate this ratio. For instance, the use of lithium salts tends to favor E-alkene formation more than sodium or potassium salts. wikipedia.org Higher reaction temperatures can also increase the E/Z ratio by ensuring that the intermediates have sufficient energy to equilibrate to the thermodynamic minimum. wikipedia.org

Conversely, Z-selectivity can be achieved under specific conditions, most notably in the Still-Gennari modification. This approach uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) on the phosphorus atom and strongly dissociating base systems (e.g., KHMDS with 18-crown-6). organicchemistrydata.orgnrochemistry.comyoutube.com These modifications accelerate the rate of elimination, which proceeds under kinetic control before the intermediates can equilibrate, favoring the Z-alkene. nrochemistry.comnih.gov

The following table illustrates the typical high E-selectivity observed in HWE reactions of various β-keto phosphonates with different aldehydes under base-promoted conditions.

| Entry | Phosphonate | Aldehyde | Base/Conditions | Yield (%) | E/Z Ratio | Reference |

| 1 | Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | Ba(OH)₂ / THF/H₂O | 95 | >95:5 | beilstein-journals.org, nih.gov |

| 2 | Diethyl (2-oxopropyl)phosphonate | o-Nitrobenzaldehyde | Ba(OH)₂ / THF/H₂O | 89 | >95:5 | beilstein-journals.org, nih.gov |

| 3 | Diethyl (2-oxopropyl)phosphonate | p-Nitrobenzaldehyde | Ba(OH)₂ / THF/H₂O | 91 | >95:5 | beilstein-journals.org, nih.gov |

| 4 | Diethyl (2-oxopropyl)phosphonate | Cinnamaldehyde | Ba(OH)₂ / THF/H₂O | 82 | >95:5 | beilstein-journals.org |

| 5 | Diethyl (2-oxopropyl)phosphonate | Furfural | Ba(OH)₂ / THF/H₂O | 88 | >95:5 | beilstein-journals.org |

| 6 | Dimethyl (2-oxoheptyl)phosphonate | (-)-Corey lactone aldehyde | NaH / THF | 62 | E-isomer only reported | google.com |

| 7 | Diethyl (2-oxoheptyl)phosphonate | Aldehyde intermediate | NaH / DME | - | trans-enone reported | journals.co.za |

| 8 | Diethyl (2-oxo-2-phenylethyl)phosphonate | 3-Phenylpropanal | i-PrMgBr / Toluene | 77 | 95:5 | arkat-usa.org |

Factors Influencing Stereoselectivity in HWE Olefination

Influence of Reaction Conditions (Temperature, Base, Solvent)

The outcome of the Horner-Wadsworth-Emmons (HWE) reaction, particularly its stereoselectivity and yield, is profoundly influenced by the interplay of temperature, the choice of base, and the solvent system employed. wikipedia.orgrsc.org While the classical HWE reaction typically yields the thermodynamically more stable (E)-alkene, modifications to the reaction conditions can modulate the product distribution. wikipedia.orgbeilstein-journals.org

Temperature: Higher reaction temperatures, for instance, 23 °C compared to -78 °C, generally favor the formation of the (E)-alkene. wikipedia.org This is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. At elevated temperatures, the intermediates have sufficient energy to equilibrate to the more stable anti-configuration, which then proceeds to the (E)-alkene. organicchemistrydata.org

Base: The choice of base is critical in generating the phosphonate carbanion and influencing the subsequent reaction pathway. chemistrysteps.com Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium hexamethyldisilazide (LiHMDS) are commonly used. chemistrysteps.comnih.gov For substrates that are sensitive to strong bases, milder conditions have been developed, such as the use of lithium chloride (LiCl) with an organic base like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (Et₃N). wikipedia.orgnrochemistry.com The use of potassium bases in conjunction with crown ethers can enhance the formation of (Z)-alkenes by creating a "naked," more reactive anion. organicchemistrydata.org

Solvent: The solvent can affect the solubility of the reagents and intermediates, as well as the aggregation state of the base and metal counterions, thereby influencing the reaction's stereochemical course. researchgate.net Tetrahydrofuran (THF) is a commonly used solvent for HWE reactions. nrochemistry.comalfa-chemistry.com However, solvent-free conditions have also been explored, in some cases leading to high (E)-selectivity. rsc.orgresearchgate.net In a study on the synthesis of ipomoeassin F, a switch from THF to N,N-dimethylformamide (DMF) under high dilution conditions proved beneficial. researchgate.net

The following table summarizes the effect of different bases and solvents on the yield of HWE reactions involving β-ketophosphonates, based on findings from various studies.

| Base(s) | Solvent(s) | Substrate Type | General Outcome | Reference(s) |

| LiCl, DBU | Acetonitrile (B52724) (MeCN) | Aldehyde, Phosphonoacetate | Good yield of (E)-alkene | nrochemistry.com |

| NaH | Tetrahydrofuran (THF) | Aldehyde, β-ketophosphonate | Effective for olefination | thieme-connect.com |

| LiCl, Et₃N | Tetrahydrofuran (THF) | Aldehyde, β-ketophosphonate | Mild conditions for olefination | thieme-connect.com |

| DIPEA, LiCl | Not specified | Aldehyde, β-ketophosphonate | Formation of desired olefins | nih.gov |

| KHMDS, 18-crown-6 | Tetrahydrofuran (THF) | Aldehyde, Trifluoroethyl phosphonate | High (Z)-selectivity (Still-Gennari conditions) | wikipedia.org |

Role of Metal Counterions (e.g., Lithium, Sodium, Potassium Salts)

The nature of the metal counterion associated with the phosphonate carbanion plays a subtle yet significant role in determining the stereoselectivity of the HWE reaction. wikipedia.org Systematic studies have shown that for the formation of disubstituted alkenes, lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org This is often attributed to the ability of the smaller, more Lewis acidic lithium cation to coordinate more tightly with the oxygen atoms of the phosphonate and the intermediate alkoxide, influencing the geometry of the transition state leading to the oxaphosphetane. harvard.edu

Conversely, to achieve (Z)-selectivity, conditions that promote a more "free" or less coordinated carbanion are desirable. The use of potassium salts, particularly in combination with a crown ether like 18-crown-6, sequesters the potassium ion, leading to a more reactive, non-coordinating anion. organicchemistrydata.org This setup, especially when paired with phosphonates bearing electron-withdrawing groups on the ester moiety (e.g., trifluoroethyl esters in the Still-Gennari modification), kinetically favors the formation of the (Z)-alkene by accelerating the elimination step. wikipedia.orgorganicchemistrydata.orgyoutube.com The addition of lithium salts, such as LiCl, in combination with weaker organic bases is a common strategy to facilitate the reaction under milder conditions, particularly for base-sensitive substrates. wikipedia.orgthieme-connect.com

Competing Side Reactions: Deformylation Pathways in Olefination

A significant challenge encountered during the HWE olefination of certain aldehydes with β-ketophosphonates like diethyl 2-oxoheptylphosphonate is the competing deformylation reaction. nih.gov This side reaction leads to the loss of the formyl group from the aldehyde substrate, diminishing the yield of the desired α,β-unsaturated ketone. This is particularly prevalent with aldehydes that are prone to forming stabilized aromatic structures upon deformylation. nih.govresearchgate.net

In a study involving the reaction of a protected 5-formyl-3,5-dimethylthiotetronic acid with various phosphonates, deformylation was consistently observed as a major competing side reaction. nih.gov For instance, the reaction with diethyl allylphosphonate resulted in a 45% yield of the deformylated product compared to a 31% yield of the desired diene. nih.gov

Proposed Mechanisms for Deformylation

The proposed mechanism for deformylation in the context of the HWE reaction involves the initial formation of the β-alkoxyphosphonate intermediate, which is common to both the desired olefination pathway and the side reaction. nih.gov From this intermediate, two pathways can diverge:

Path A (Olefination): The alkoxide attacks the phosphorus atom, leading to the formation of a four-membered oxaphosphetane intermediate. Subsequent collapse of this ring yields the desired alkene and a phosphate byproduct. wikipedia.orgnih.gov

Path B (Deformylation): A retro-aldol type reaction occurs, where the carbonyl group of the original β-ketophosphonate is regenerated. This leads to the cleavage of the newly formed carbon-carbon bond, releasing an α-formylphosphonate and the de-formylated aldehyde (or its corresponding anion). nih.gov

The driving force for this deformylation can be the formation of a thermodynamically stable species, such as an aromatic anion, from the aldehyde starting material. nih.gov Experimental evidence supporting this mechanism includes the detection of the α-formylphosphonate byproduct by mass spectrometry. nih.gov

Strategies for Minimizing Deformylation in HWE Reactions

Several strategies can be employed to minimize the competing deformylation reaction and favor the desired HWE olefination:

Use of Stabilized Phosphonates: The use of stabilized β-ketophosphonates, such as dimethyl (2-oxoheptyl)phosphonate, has been shown to suppress deformylation compared to less stabilized phosphonates like allylphosphonates. nih.gov In one study, the use of β-ketophosphonates with a mild base gave the desired olefin as the major product. nih.gov

Choice of Mild Base: Employing milder bases can reduce the extent of side reactions. The combination of a mild base like diisopropylethylamine (DIPEA) with an additive like LiCl has been successful in promoting olefination over deformylation. nih.gov

Protecting Group Strategy: The nature of protecting groups on the aldehyde substrate can influence the propensity for deformylation. In the synthesis of thiolactomycin (B1682310) derivatives, a methoxymethyl (MOM) protecting group on the aldehyde in conjunction with β-ketophosphonates yielded the highest ratio of the desired olefin to the deformylated product. nih.gov

The following table presents data from a study on the olefination of a protected 5-formyl-3,5-dimethylthiotetronic acid, illustrating the impact of the phosphonate reagent on the product distribution.

| Phosphonate Reagent | Base/Additive | Olefination Product Yield (%) | Deformylation Product Yield (%) | Reference |

| Diethyl allylphosphonate | nBuLi/HMPA | 31 | 45 | nih.gov |

| Diethyl (2-oxopropyl)phosphonate | DIPEA/LiCl | 48 | 18 | nih.gov |

| Dimethyl (2-oxoheptyl)phosphonate | DIPEA/LiCl | 48 | 12 | nih.gov |

Other Transformative Reactions Involving Diethyl 2-Oxoheptyl Phosphonate Derivatives

While the HWE reaction is the most prominent application of diethyl 2-oxoheptylphosphonate, its derivatives can participate in other important carbon-carbon bond-forming reactions. The enolates generated from β-ketophosphonates are potent nucleophiles that can engage with various electrophiles.

Exploration of Michael-Type Additions (e.g., with vinyl ketones, acrylaldehyde)

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis where a nucleophile adds to an α,β-unsaturated carbonyl compound. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The enolate derived from diethyl 2-oxoheptylphosphonate can act as a Michael donor, reacting with Michael acceptors like vinyl ketones and acrylaldehyde. chemistrysteps.com This reaction leads to the formation of a 1,5-dicarbonyl compound (or a related structure), which is a valuable synthon for further transformations.

The general mechanism involves the deprotonation of the β-ketophosphonate to form an enolate, which then attacks the β-position of the α,β-unsaturated system. masterorganicchemistry.com The resulting enolate is then protonated to give the final Michael adduct.

While specific examples detailing the reaction of diethyl 2-oxoheptylphosphonate derivatives with vinyl ketones or acrylaldehyde are not extensively documented in the reviewed literature, the principles of Michael additions of β-dicarbonyl compounds are well-established. chemistrysteps.com Organocatalyzed asymmetric Michael reactions of β-aryl-α-ketophosphonates with nitroalkenes have been successfully demonstrated, showcasing the potential of these phosphonates as effective Michael donors. nih.gov The reactivity in such additions is influenced by the nature of the Michael acceptor, the catalyst system, and the reaction conditions. For instance, the addition of H-phosphonates to various Michael acceptors is well-documented and often requires catalytic activation. rsc.org

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds. This compound, with its 1,3-dicarbonyl-like structure, is an excellent substrate for such transformations, particularly for the formation of pyrazoles.

The reaction of β-ketophosphonates with hydrazines is a well-established method for pyrazole (B372694) synthesis. dergipark.org.trresearchgate.net In a typical procedure, this compound reacts with a hydrazine (B178648) derivative, such as hydrazine hydrate, methylhydrazine, or phenylhydrazine, in a suitable solvent like ethanol. dergipark.org.tr The reaction proceeds via a regioselective nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the β-carbon of the phosphonate, followed by intramolecular condensation and dehydration to yield the pyrazole ring. The phosphonate group can either be retained in the final product or be eliminated depending on the reaction conditions and the specific reagents used. beilstein-journals.org

Three-component reactions offer an efficient pathway to highly substituted pyrazoles. nih.govchemistryviews.orgresearchgate.net In one such approach, an aldehyde, a β-ketophosphonate like this compound, and a hydrazine are reacted in a one-pot synthesis. nih.govchemistryviews.org These reactions often proceed under acidic or basic catalysis and can be highly regioselective. beilstein-journals.org For instance, the reaction can be catalyzed by p-toluenesulfonic acid, leading to the formation of multifunctionalized pyrazole derivatives. chemistryviews.org

| Reactants | Reagents and Conditions | Product Type | Reference |

| This compound, Hydrazine hydrate | Ethanol, reflux | 5-Pentyl-1H-pyrazol-3-yl)phosphonic acid diethyl ester | dergipark.org.tr |

| This compound, Phenylhydrazine | Ethanol, reflux | (1-Phenyl-5-pentyl-1H-pyrazol-3-yl)phosphonic acid diethyl ester | dergipark.org.tr |

| This compound, Aldehyde, Hydrazine | p-Toluenesulfonic acid, Dimethylformamide, 70 °C | Substituted pyrazole derivative | chemistryviews.org |

| This compound, Aldehyde, Bestmann-Ohira reagent | Basic conditions | 5-(Dimethyl phosphonate)-substituted pyrazole | beilstein-journals.org |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, as well as some aliphatic substrates with activated methylene (B1212753) groups. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.comchemistrysteps.com

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). wikipedia.orgharvard.edu In the case of a ketone substrate like this compound, the enol or enolate form of the ketone attacks the Vilsmeier reagent. ijpcbs.comwhiterose.ac.uk This is followed by the elimination of the dimethylamino group and subsequent hydrolysis during workup to yield a β-chloro-α,β-unsaturated aldehyde. The reaction effectively introduces a formyl group at the α-position to the carbonyl, along with the formation of a carbon-carbon double bond. ijpcbs.com

While detailed studies on the Vilsmeier-Haack formylation of this compound are not extensively reported, the reaction is known to be applicable to β-ketophosphonates. whiterose.ac.uk The general procedure involves treating the phosphonate with the Vilsmeier reagent, prepared at low temperatures, followed by heating to effect the formylation and elimination. The resulting product would be diethyl (2-chloro-1-formylhept-1-en-1-yl)phosphonate.

| Substrate | Reagents | Product | Reference |

| This compound | DMF, POCl₃, then hydrolysis | Diethyl (2-chloro-1-formylhept-1-en-1-yl)phosphonate | ijpcbs.comwhiterose.ac.uk |

| General Ketone | (Chloromethylene)dimethyliminium Chloride, DMF | β-Chloro-α,β-unsaturated aldehyde | nrochemistry.com |

Kocienski-Modified Julia Olefination

The Kocienski-modified Julia olefination is a highly convergent and stereoselective method for the synthesis of alkenes. researchgate.netwikipedia.orgoregonstate.edu This one-pot reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. researchgate.netalfa-chemistry.comnih.gov The reaction is known for its high E-selectivity and broad functional group tolerance. wikipedia.orgalfa-chemistry.com

The mechanism begins with the deprotonation of the heteroaryl alkyl sulfone to form a stabilized carbanion. researchgate.netalfa-chemistry.com This carbanion then adds to the carbonyl group of the substrate, in this case, the ketone of this compound. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom. researchgate.net Finally, the resulting β-aryloxy sulfinate eliminates sulfur dioxide and an aryloxide anion to furnish the alkene product. alfa-chemistry.com

When this compound is used as the carbonyl component, it reacts with a deprotonated heteroaryl alkyl sulfone. The choice of the heteroaryl group on the sulfone (e.g., benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)) and the reaction conditions (base, solvent, temperature) can influence the stereochemical outcome of the olefination. nih.govorganic-chemistry.org This reaction would lead to the formation of a substituted alkene where the carbonyl oxygen of the phosphonate is replaced by a carbon-carbon double bond, yielding a vinylphosphonate (B8674324) derivative.

| Carbonyl Compound | Olefinating Agent | Base and Conditions | Product Type | Reference |

| This compound | Metalated 1-phenyl-1H-tetrazol-5-yl alkyl sulfone | Strong base (e.g., NaHMDS), low temperature | (E)-Vinylphosphonate | wikipedia.orgresearchgate.net |

| General Aldehyde/Ketone | Metalated benzothiazol-2-yl alkyl sulfone | Barbier-type conditions (base added to mixture) | (E/Z)-Alkene | researchgate.netorganic-chemistry.org |

Applications of Diethyl 2 Oxoheptyl Phosphonate in Complex Organic Synthesis

Total Synthesis of Natural Products and Analogues

The structural motifs formed using diethyl 2-oxoheptyl phosphonate (B1237965) are foundational to many natural products, enabling chemists to construct key fragments of larger, more complex molecules.

The primary application of diethyl 2-oxoheptyl phosphonate is the installation of an (E)-enone moiety onto a molecular scaffold. This is accomplished via the Horner-Wadsworth-Emmons reaction, a cornerstone of modern synthetic chemistry for creating olefins with high stereoselectivity. uiowa.edu In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion (a phosphonate ylide). This ylide then reacts with an aldehyde to yield, after elimination of a water-soluble phosphate (B84403) byproduct, an α,β-unsaturated ketone.

The resulting enone structure is a key building block in the elaboration of polyketide chains. Polyketides are a large class of natural products characterized by repeating keto-methylene units (-CO-CH2-). The enone introduced by the phosphonate reagent can be further modified—for instance, the ketone can be reduced to an alcohol or the double bond can be hydrogenated—allowing for the stepwise construction of complex polyketide backbones.

The dimethyl analog of this compound is considered a key intermediate in the synthesis of prostaglandins (B1171923), a group of physiologically active lipid compounds. sigmaaldrich.com In the synthesis of prostaglandin (B15479496) analogues, this HWE reagent is used for the "standard elaboration" of an aldehyde to install the complete C8 lower side chain, which characteristically contains an enone functional group.

For example, in a stereospecific synthesis of a modified 7,11-dioxaprostanoid analogue, an advanced aldehyde intermediate was reacted with dimethyl (2-oxoheptyl)phosphonate. This reaction efficiently constructed the target enone, which was a crucial step before a final ketone reduction to yield the prostaglandin analogue.

| Step | Reactant | Key Reagent(s) | Product | Purpose |

| 1 | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | t-butyl 6-bromohexanoate | Ester (37) | Alkylation to introduce side chain precursor. |

| 2 | Ester (37) | Sodium methoxide | Methyl Ester (38) | Transesterification. |

| 3 | Methyl Ester (38) | Acidic hydrolysis | Diol (41) | Selective deprotection. |

| 4 | Diol (41) | Sodium metaperiodate | Aldehyde (43) | Oxidative cleavage to unmask aldehyde. |

| 5 | Aldehyde (43) | Dimethyl (2-oxoheptyl)phosphonate | Enone (44) | HWE reaction to install the enone side chain. |

| 6 | Enone (44) | Reducing agent | Prostaglandin Analogue (45) | Ketone reduction to final alcohol. |

This table summarizes a synthetic sequence toward a prostaglandin analogue, highlighting the role of the phosphonate reagent. uiowa.edu

Thiolactomycin (B1682310) is a natural product antibiotic with a unique thiolactone ring. Research into novel derivatives aims to improve its biological activity and explore its mechanism of action. In the development of a new route to 5-position vinyl derivatives of thiolactomycin, dimethyl (2-oxoheptyl)phosphonate proved to be a highly effective reagent. nih.gov

In this synthetic effort, an aldehyde intermediate (specifically, a MOM-protected 3,5-dimethyl-4-methoxy-5-formyl-5H-thiophen-2-one) was reacted with several phosphonates to generate a vinyl linkage at the 5-position. The reaction with dimethyl (2-oxoheptyl)phosphonate, in the presence of lithium chloride and diisopropylethylamine (DIPEA), successfully yielded the desired (E)-3-oxooct-1-enyl substituted thiolactone derivative. This reaction was notably efficient compared to other phosphonates that were tested. nih.gov

| Entry | Aldehyde Substrate | Phosphonate Reagent | Conditions | Olefin Product (Yield) | Deformylation Product (Yield) |

| 1 | Aldehyde 8 (MOM-protected) | Dimethyl (2-oxoheptyl)phosphonate | DIPEA/LiCl | Compound 16 (48%) | Compound 2 (12%) |

| 2 | Aldehyde 8 (MOM-protected) | Diethyl (2-oxopropyl)phosphonate | DIPEA/LiCl | Compound 14 (48%) | Compound 2 (18%) |

This table, adapted from research findings, shows the superior performance of stabilized β-ketophosphonates like Dimethyl (2-oxoheptyl)phosphonate in the synthesis of a Thiolactomycin analogue compared to side reactions. nih.gov

The application of this compound or its dimethyl analog in the total synthesis of radulanin natural products is not prominently documented in the reviewed scientific literature. uiowa.educhemrxiv.orgnih.gov Syntheses of radulanins typically employ other types of phosphonate reagents, such as diethyl benzylphosphonate, for the construction of their characteristic bibenzyl core structure. organic-chemistry.org

Synthesis of Biologically Relevant Molecules and Pharmaceutical Intermediates

Beyond natural product synthesis, this compound serves as a versatile building block for molecules with specific biological targets, including enzyme inhibitors.

The dimethyl analog of this compound is documented as a reactant in the preparation of specific inhibitors of endocannabinoid biosynthesis. sigmaaldrich.compure-synth.com The endocannabinoid system is a crucial neuromodulatory system, and its enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are significant therapeutic targets. scielo.brliberty.edu Inhibiting these enzymes increases the levels of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), an approach being explored for various therapeutic applications. While the specific structures of the resulting endocannabinoid biosynthesis inhibitors derived from this phosphonate are not detailed in the available literature, its role as a precursor is noted by chemical suppliers. sigmaaldrich.compure-synth.com

Furthermore, research has investigated the potential for various phosphonates to act as enzyme inhibitors themselves. In a screen for inhibitors of the N-terminal phosphatase (Nterm-phos) activity of mammalian soluble epoxide hydrolase, Dimethyl (2-oxoheptyl)phosphonate was tested. However, it showed no significant inhibitory activity, with an IC50 value greater than 100 μM. nih.gov This indicates that its primary value in this context is as a synthetic precursor rather than a direct inhibitor.

Role in the Synthesis of C-Glycoside Amphiphiles

C-glycosides are sugar analogs where the anomeric oxygen is replaced by a carbon atom, leading to increased stability against enzymatic hydrolysis. This stability makes them attractive targets for therapeutic applications. While the direct use of this compound in the synthesis of C-glycoside amphiphiles is not prominently featured in available literature, its dimethyl counterpart, Dimethyl (2-oxoheptyl)phosphonate, is utilized for this purpose. sigmaaldrich.compure-synth.com The synthesis is achieved through a solvent-free Horner-Wadsworth-Emmons reaction with unprotected sugars, demonstrating a key application of β-ketophosphonates in generating these stable bioactive molecules. sigmaaldrich.compure-synth.com

Intermediates for Caffeic Acid Derivatives

Caffeic acid and its derivatives are known for their antioxidant and anti-inflammatory properties. Research indicates that Dimethyl (2-oxoheptyl)phosphonate serves as a useful synthetic intermediate for creating caffeic acid derivatives. chemicalbook.comchemicalbook.comcookechem.comchemdad.com These derivatives have been investigated for their potential to inhibit enzymes like 5-lipoxygenase, 12-lipoxygenase, and prostaglandin synthase. chemicalbook.comchemicalbook.com The synthesis leverages the reactivity of the phosphonate group in carbon-carbon bond-forming reactions. chemicalbook.com

Preparation of Phosphonylated Quinoxaline (B1680401) Dioxides

Quinoxaline dioxides are a class of heterocyclic compounds with a range of biological activities, including antibacterial and anticancer properties. The introduction of a phosphonate group can modulate these properties. Dimethyl (2-oxoheptyl)phosphonate is a documented reactant in the Beirut reaction for the preparation of phosphonylated quinoxaline dioxides. sigmaaldrich.compure-synth.com This highlights the role of β-ketophosphonates in the synthesis of complex, biologically active heterocyclic systems.

Advanced Materials and Interfacial Chemistry

The unique properties of organophosphorus compounds make them valuable in the field of materials science.

Modulation of Solvation Structures in Electrochemical Systems (e.g., aqueous zinc-ion batteries)

Aqueous zinc-ion batteries (AZIBs) are a promising energy storage technology, but they face challenges related to the stability of the zinc anode. Modifying the electrolyte by introducing additives that can alter the solvation structure of zinc ions is a key strategy to improve battery performance. Research has shown that a related compound, dimethyl(3,3-difluoro-2-oxoheptyl)phosphonate, can be introduced to create a more stable, water-lean environment around the zinc ions. researchgate.netresearchgate.net This tailored solvation sheath helps to suppress undesirable side reactions at the electrode-electrolyte interface. researchgate.net The high dipole moment of the phosphonate additive allows it to effectively compete with water molecules in coordinating with Zn²⁺ ions. researchgate.net

| Electrochemical System Performance with Phosphonate Additive | |

| System | Zn |

| Performance Metric | High-stability performance |

| Duration | Exceeds 3800 hours at 0.5 mA cm⁻² and 0.5 mAh cm⁻² |

| System | Zn |

| Performance Metric | Average Coulombic efficiency |

| Value | 99.8% at 4 mA cm⁻² and 1 mAh cm⁻² |

This data is based on research using a fluorinated dimethyl analog of the subject compound. researchgate.net

Contributions to Specialty Polymers and Coatings

Analytical and Spectroscopic Characterization Methodologies for Diethyl 2 Oxoheptyl Phosphonate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of Diethyl 2-oxoheptyl phosphonate (B1237965), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Diethyl 2-oxoheptyl phosphonate in solution. While specific published spectra for this exact compound are not widely available, the expected chemical shifts and coupling constants can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include a triplet for the terminal methyl group of the heptanoyl chain, multiplets for the methylene (B1212753) groups of the chain, a triplet for the methyls of the two ethoxy groups, and a multiplet for the methylene protons of the ethoxy groups. A key signal would be the doublet corresponding to the methylene protons adjacent to the phosphorus atom, which is coupled to the phosphorus nucleus.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the ethoxy groups, the methylene carbon adjacent to the phosphorus atom (which would appear as a doublet due to C-P coupling), and the individual carbons of the pentyl chain attached to the carbonyl group.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and provides a direct method for characterizing the phosphonate group. huji.ac.il A single resonance peak is expected in the proton-decoupled ³¹P NMR spectrum. huji.ac.il The chemical shift for this type of phosphonate typically falls within a characteristic range, and for analogous compounds like diethyl (2-oxoethyl)phosphonate, signals are found in the phosphonate region of the spectrum. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | ~ 0.9 | Triplet |

| ¹H | ~ 1.2-1.6 | Multiplet |

| ¹H | ~ 1.3 | Triplet |

| ¹H | ~ 2.7 | Triplet |

| ¹H | ~ 3.2 | Doublet |

| ¹H | ~ 4.1 | Multiplet |

| ¹³C | ~ 14.0 | - |

| ¹³C | ~ 16.5 (doublet) | - |

| ¹³C | ~ 22.5 - 31.5 | - |

| ¹³C | ~ 40.0 (doublet) | - |

| ¹³C | ~ 43.0 | - |

| ¹³C | ~ 62.5 (doublet) | - |

| ¹³C | ~ 202.0 (doublet) | - |

| ³¹P | ~ 18 - 25 | Singlet |

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC/MS), High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique is particularly useful for analyzing samples from reaction mixtures. In the analysis of related phosphonates, Electrospray Ionization (ESI) is a common ionization method. nih.gov LC/MS can confirm the presence of the target compound by identifying its molecular ion peak and can be used to assess the purity of fractions collected during chromatographic purification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass of the protonated molecular ion [M+H]⁺ for this compound (C₁₁H₂₃O₄P) is 251.1407. rsc.orgnih.gov This precise mass measurement is a definitive method for confirming the identity of the compound. nih.govrsc.org

Molecular Data for this compound

| Attribute | Value |

| Molecular Formula | C₁₁H₂₃O₄P |

| Molecular Weight | 250.27 g/mol |

| Calculated [M+H]⁺ (HRMS) | 251.1407 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography is a standard method for determining the purity of volatile and thermally stable compounds. Given that the related compound, Dimethyl (2-oxoheptyl)phosphonate, has a boiling point of 109 °C at 0.4 mmHg and is routinely analyzed by GC for purity, it is expected that this compound is also amenable to this technique. cookechem.comsigmaaldrich.com The method provides a rapid and accurate assessment of the percentage purity of a sample. cookechem.comvwr.com

Column Chromatography and Vacuum Distillation for Purification

Column Chromatography: Following its synthesis, this compound is typically purified using column chromatography on a silica (B1680970) gel stationary phase. google.com This technique separates the desired product from byproducts and unreacted starting materials based on differential adsorption. Elution is commonly performed using a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes. google.com Automated column chromatography systems can also be employed for efficient purification of related phosphonates. orgsyn.org

Vacuum Distillation: For thermally stable liquids, vacuum distillation is an effective method for purification on a larger scale. The boiling point of the related Dimethyl (2-oxoheptyl)phosphonate is reported as 109 °C under a vacuum of 0.4 mmHg, indicating that vacuum distillation is a viable purification strategy for this class of compounds. cookechem.com This method is effective at removing non-volatile impurities.

Computational and Theoretical Studies on Diethyl 2 Oxoheptyl Phosphonate Reactivity

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a powerful tool for investigating the intricacies of chemical reactions at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometries of reactants, intermediates, and products, as well as to calculate the energies of these species. For diethyl 2-oxoheptyl phosphonate (B1237965), DFT can be used to understand its reactivity in reactions such as the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com

In the context of the HWE reaction, DFT calculations can elucidate the mechanism of olefination. elsevierpure.com The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org The subsequent nucleophilic attack of this carbanion on an aldehyde or ketone is a critical step that can be modeled using DFT. wikipedia.org The calculations can help in understanding the stereochemical outcome of the reaction, which is often a key consideration in organic synthesis. elsevierpure.comnih.gov The electron-withdrawing nature of substituents on the phosphonate can influence the stability of intermediates and transition states, thereby affecting the Z/E selectivity of the resulting alkene. elsevierpure.com

A hypothetical DFT study on the reaction of diethyl 2-oxoheptyl phosphonate with a simple aldehyde like formaldehyde (B43269) could provide the relative energies of the intermediates and transition states, as shown in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants (Phosphonate + Formaldehyde) | 0.0 |

| Phosphonate Anion | +25.3 |

| Betaine Intermediate (threo) | -15.8 |

| Betaine Intermediate (erythro) | -14.2 |

| Oxaphosphetane Transition State (from threo) | +5.7 |

| Oxaphosphetane Transition State (from erythro) | +8.1 |

| Products (Alkene + Diethyl Phosphate) | -45.6 |

| Note: The data in this table is illustrative and based on typical values for HWE reactions, not on specific calculations for this compound. |

Modeling the transition states is crucial for understanding the kinetics and selectivity of a reaction. In the HWE reaction of this compound, there are several possible transition states leading to the formation of either the E or Z-alkene. nih.gov Computational modeling can determine the geometries and energies of these transition states.

The structure of the phosphonate itself plays a significant role in determining the stereochemical outcome. For instance, modifications to the phosphonate ester groups, such as using trifluoroethyl groups as in the Still-Gennari modification, can favor the formation of Z-alkenes. nih.gov This is attributed to the electronic effects of the electron-withdrawing groups on the stability of the transition states. elsevierpure.com By modeling the transition states for the reaction of this compound, one could predict the likely stereochemical outcome and how it might be influenced by reaction conditions.

A representative table of calculated activation energies for the E and Z pathways is presented below.

| Olefination Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

| Pathway to E-alkene | 18.5 | E |

| Pathway to Z-alkene | 21.2 | |

| Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from transition state modeling of the HWE reaction. |

Molecular Dynamics Simulations in Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide detailed information about the behavior of molecules at interfaces, such as the air-water or liquid-liquid interface. researchgate.netnih.gov

For a molecule like this compound, which has both polar (phosphonate group) and nonpolar (heptyl chain) parts, its behavior at an interface is of particular interest. MD simulations can be used to study how these molecules orient themselves at an interface and how they interact with the surrounding solvent molecules. researchgate.net This is relevant for applications such as solvent extraction, where phosphonates are used as extracting agents. acs.org

Simulations can reveal the formation of aggregates or monolayers at the interface. researchgate.netacs.org For example, a study on n-eicosanephosphonic acid at the air/water interface showed that the degree of ionization of the phosphonic acid headgroup significantly affects the ordering and compactness of the monolayer. researchgate.net Similar studies could be performed for this compound to understand its interfacial properties.

The following table outlines typical parameters that would be used in an MD simulation of this compound at a water-octane interface.

| Simulation Parameter | Value |

| System Composition | This compound, Water, Octane |

| Force Field | GAFF (General Amber Force Field) acs.org |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Note: This table represents a typical setup for an MD simulation and is not based on a specific published study of this compound. |

Future Research Directions and Synthetic Innovations

Development of Highly Stereoselective Horner-Wadsworth-Emmons Variants Utilizing Diethyl 2-Oxoheptyl Phosphonate (B1237965)

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control. nrochemistry.comwikipedia.orgconicet.gov.ar While the reaction typically favors the formation of (E)-alkenes, significant research has been dedicated to developing variants that can selectively produce (Z)-alkenes. nrochemistry.comwikipedia.org Diethyl 2-oxoheptyl phosphonate, as a stabilized phosphonate, is an ideal candidate for further development in this arena.

Future research will likely focus on adapting and refining conditions that promote high stereoselectivity in the reaction of this compound with a variety of aldehydes. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether, is a key strategy for achieving (Z)-selectivity. nrochemistry.comwikipedia.org Applying these principles to this compound or its derivatives could provide access to a range of (Z)-α,β-unsaturated ketones. Conversely, traditional conditions using bases like sodium hydride often lead to (E)-isomers with modest selectivity. nih.gov The use of specific metal ions, such as Sn(II), has also been shown to influence stereoselectivity, offering another avenue for investigation. nih.govnih.gov

The development of asymmetric HWE reactions using chiral phosphonates or chiral auxiliaries represents another significant frontier. diva-portal.org Such methods could enable the enantioselective synthesis of complex molecules where the stereochemistry of the newly formed double bond is critical.

| Desired Isomer | Reagent/Condition | Rationale/Mechanism | Typical Yield/Selectivity |

|---|---|---|---|

| (E)-Alkene | Standard conditions (e.g., NaH in THF) | Thermodynamically controlled pathway; formation of the more stable anti-oxaphosphetane intermediate. wikipedia.org | Generally high E-selectivity. wikipedia.org |

| (Z)-Alkene | Still-Gennari Conditions (e.g., KHMDS, 18-crown-6, THF at -78°C) with electron-withdrawing phosphonates. wikipedia.orgbme.hu | Kinetically controlled pathway; accelerated elimination from the syn-oxaphosphetane intermediate. nrochemistry.comwikipedia.org | Excellent Z-selectivity. wikipedia.orgacs.org |

| (Z)-Alkene | Sn(II)-mediated reactions with specific phosphonates. nih.gov | Chelation control involving a six-membered transition state with the Sn(II) ion. nih.gov | Highly Z-selective for certain substrates. nih.gov |

| (E)-Alkene | DBU/CH3CN or LiCl/DBU/CH3CN (Masamune-Roush conditions). conicet.gov.ar | Promotes equilibration of intermediates to favor the more stable (E)-product. conicet.gov.ar | High E-selectivity. conicet.gov.aruiowa.edu |

Green Chemistry Approaches to Phosphonate Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste and environmental impact. sciencedaily.comeurekalert.org The synthesis and subsequent reactions of this compound are ripe for innovation through these sustainable approaches.

Traditional methods for synthesizing β-ketophosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often require harsh conditions and generate significant waste. nih.govmdpi.com Future research will focus on developing greener alternatives. These include:

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," can drastically reduce waste. rsc.orgacgpubs.org Techniques like grinding reactants together, sometimes with a catalytic amount of a base like piperazine, have proven effective for synthesizing α-hydroxyphosphonates and could be adapted for other phosphonate transformations. acgpubs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which aligns with green chemistry principles. rsc.orgresearchgate.net

Benign Solvents and Catalysts: Replacing volatile organic solvents with more environmentally friendly options like polyethylene (B3416737) glycol (PEG) is a key strategy. nih.govdoaj.org The use of biosourced catalysts, such as those derived from zinc-hyperaccumulating plants, for hydrophosphonylation reactions represents an innovative approach to sustainable catalysis. mdpi.com Similarly, simple and recyclable catalysts like potassium carbonate (K₂CO₃) can be effective. nih.gov

Catalyst-Free Methods: Developing synthetic protocols that proceed efficiently without any catalyst is an ultimate goal of green chemistry. Ultrasound-assisted, catalyst-free syntheses of α-aminophosphonates have been reported and could serve as a model for other phosphonate syntheses. rsc.org

| Green Approach | Key Features | Potential Application for this compound | Reference Example |

|---|---|---|---|

| Solvent-Free Grinding | Reduces solvent waste; simple procedure. acgpubs.org | Catalytic transformations, such as condensation reactions. | Piperazine-catalyzed synthesis of α-hydroxyphosphonates. acgpubs.org |

| Microwave-Assisted Reaction | Faster reaction times; improved yields. rsc.org | Michaelis-Arbuzov synthesis or multicomponent reactions. | Biginelli reaction of β-ketophosphonates. tandfonline.com |

| Benign Solvent System | Replaces toxic/volatile solvents; often allows for catalyst recycling. nih.gov | Michaelis-Becker type synthesis. | Synthesis of benzyl (B1604629) phosphonates in PEG-400. nih.govdoaj.org |

| Ecocatalysis | Utilizes biosourced, sustainable catalysts. mdpi.com | Hydrophosphonylation reactions to form α-hydroxyphosphonates. | Use of "Eco-MgZnOx" from plant biomass. mdpi.com |

Expanding the Scope of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. semanticscholar.orgnih.gov β-Ketophosphonates, including this compound, are excellent substrates for MCRs, leading to the synthesis of complex, phosphorylated heterocyclic compounds. semanticscholar.orgnih.gov

A key area for future research is the expansion of the Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. semanticscholar.orgresearchgate.net Using this compound as the β-dicarbonyl component provides direct access to 5-phosphonato-3,4-dihydropyrimidin-2-ones. semanticscholar.orgresearchgate.net While initial reports showed low to moderate yields with metal-based catalysts, newer protocols using p-toluenesulfonic acid (TsOH) as a catalyst in acetonitrile (B52724) have achieved high yields, demonstrating a greener and more efficient approach. semanticscholar.orgresearchgate.net Further exploration could involve using a wider range of aldehydes (including aliphatic ones, which have been shown to be viable under microwave conditions) and urea derivatives to build extensive libraries of these potentially bioactive molecules. tandfonline.com

Other MCRs where this compound could be employed include:

Kabachnik-Fields Reaction: This reaction traditionally forms α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602). nih.gov Modified versions could potentially incorporate β-ketophosphonates to generate more complex structures.

Hetero-Diels-Alder Reactions: Three-component hetero-Diels-Alder reactions have been used to synthesize phosphorylated tetrahydroquinolines. au.dk this compound or its derivatives could potentially participate in novel cycloaddition cascades.

Synthesis of Spirooxindoles: A recently developed MCR combines isatins, β-ketophosphonates, and primary amines to create spirooxindole dihydropyridine (B1217469) bisphosphonates, highlighting a novel application for this class of compounds. chemistryviews.org

| Reaction Name | Reactants | Product Class | Potential for this compound |

|---|---|---|---|

| Biginelli Reaction | β-Ketophosphonate, Aldehyde, Urea/Thiourea | Phosphorylated Dihydropyrimidinones. semanticscholar.org | Direct synthesis of dihydropyrimidinones with a heptanoyl and phosphonate group. semanticscholar.orgresearchgate.net |

| Hetero-Diels-Alder | Aniline-phosphonate, Aldehyde, Olefin (e.g., Indene) | Phosphorylated Tetrahydroindenoquinolines. au.dk | Could serve as a precursor to a reactant or participate in novel variations. |

| Spirooxindole Synthesis | Isatin, β-Ketophosphonate, Primary Amine | Spirooxindole Dihydropyridine Bisphosphonates. chemistryviews.org | Direct incorporation into complex spirocyclic frameworks. chemistryviews.org |

| Kabachnik-Fields Type | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonates. nih.gov | Post-condensation modifications or novel variants could incorporate the β-keto functionality. |

Elucidating Novel Reactivity Patterns for Functional Group Transformations

Beyond its established use in olefination reactions, this compound possesses latent reactivity that can be harnessed for novel functional group transformations. The presence of the ketone and the phosphonate group within the same molecule allows for unique synthetic strategies.

Future research could explore:

Radical C-P Bond Formation: Aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates has been developed as a method to form β-ketophosphonates. beilstein-journals.org Investigating the reverse or related radical processes could lead to new ways of functionalizing the carbon backbone of this compound.

Chain Extension Reactions: The reactivity of β-ketophosphonates with zinc carbenoids (in a modified Simmons-Smith reaction) has been studied for chain extension, offering a pathway to polycyclopropane structures. unh.edu Applying this chemistry to this compound could generate novel and complex aliphatic chains.

Diazo Transfer Reactions: β-ketophosphonates are precursors for diazo-phosphonyl compounds via diazo transfer reactions. sigmaaldrich.com The resulting diethyl (1-diazo-2-oxoheptyl)phosphonate would be a highly versatile intermediate, capable of participating in Seyferth-Gilbert homologation to form alkynes or in 1,3-dipolar cycloadditions to synthesize various phosphorylated nitrogen heterocycles like pyrazoles and triazolines. enamine.netorgsyn.org

Synthesis of Prostaglandin (B15479496) Analogues: Dimethyl (2-oxoheptyl)phosphonate is a well-known reagent for synthesizing prostaglandins (B1171923) and thromboxanes via HWE olefination. researchgate.netresearchgate.net Future work could focus on creating novel prostaglandin analogues by modifying the heptyl chain of this compound or by developing asymmetric routes to chiral analogues.

| Reaction Type | Key Reagent(s) | Potential Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| Diazo Transfer | Sulfonyl azide (B81097) (e.g., TsN₃) | Diethyl (1-diazo-2-oxoheptyl)phosphonate | Precursor for alkynes (Ohira-Bestmann reaction) and N-heterocycles. enamine.netorgsyn.org |

| Zinc-Mediated Chain Extension | Furukawa-modified Simmons-Smith reagent (Et₂Zn, CH₂I₂) | Polycyclopropanated phosphonates | Synthesis of complex aliphatic natural product analogues. unh.edu |

| Asymmetric Michael Addition | Nitro-olefins, Chiral Catalyst | Chiral γ-nitro-β-ketophosphonates | Access to enantiomerically enriched building blocks. sigmaaldrich.com |

| Aerobic Phosphorylation | Copper(II) catalyst, Air (O₂) | (Used in the synthesis of β-ketophosphonates) Could inspire novel C-H functionalization. | Direct modification of the phosphonate's carbon backbone. beilstein-journals.org |

Q & A

Q. What are the recommended synthetic routes for Diethyl 2-oxoheptyl phosphonate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via the Kabachnik–Fields reaction or Michaelis–Arbuzov rearrangement , with modifications for alkyl chain length and phosphonate ester stability. Key optimization steps include:

- Reagent stoichiometry : A 1:1 molar ratio of aldehyde (e.g., heptanal) to dialkyl phosphite minimizes side products.

- Catalyst selection : Lewis acids like ZrCl₄ improve yield (up to 85%) by accelerating nucleophilic addition .

- Temperature control : Reactions performed at 60–80°C reduce decomposition of diazo intermediates .

- Workup : Liquid-liquid extraction with ethyl acetate and drying over MgSO₄ ensures high purity (>95%) .

Q. How can 31P NMR spectroscopy confirm the structure and purity of this compound?

31P NMR is critical for structural validation:

- Chemical shift range : Phosphonate esters resonate at δ +15 to +25 ppm. This compound typically appears at δ +18.5 ppm (vs. H₃PO₄ external standard) .

- Splitting patterns : Coupling with adjacent protons (e.g., J₃-P~H ~10–12 Hz) confirms the presence of the oxoheptyl group .

- Purity assessment : A single sharp peak indicates absence of hydrolyzed byproducts (e.g., phosphonic acids, δ +10 ppm) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Distillation : Fractional distillation under reduced pressure (b.p. 120–130°C at 1 mmHg) removes unreacted aldehydes .

- Column chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) resolves phosphonate esters from diazo byproducts (Rf ~0.5) .

- Recrystallization : Cold ethanol (−20°C) yields crystals with >99% purity for X-ray studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies between NMR, IR, and mass spectrometry often arise from:

- Tautomerism : The oxo group may enolize, altering splitting patterns. Use deuterated DMSO to stabilize keto forms .

- Trace solvents : Residual THF or DMF mimics impurities. Conduct high-vacuum drying (<0.1 mmHg, 24 hrs) .

- Multinuclear NMR : Cross-validate with ¹³C and ¹H NMR. For example, the carbonyl carbon (C=O) should appear at δ 205–210 ppm in ¹³C NMR .

Q. What experimental designs assess the thermal stability of this compound under varying conditions?

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >180°C indicates stability for high-temperature applications .

- Kinetic studies : Monitor phosphonate degradation in solvents (e.g., DCM, MeOH) at 40–100°C via HPLC. Pseudo-first-order rate constants (k) reveal solvent-specific stability .

- Hazard analysis : Use differential scanning calorimetry (DSC) to detect exothermic peaks, which signal risks of runaway reactions during scale-up .

Q. How can hazards associated with diazo intermediates during synthesis be mitigated?

Q. What strategies optimize catalytic efficiency in asymmetric derivatization of this compound?

- Chiral catalysts : Binap-Ru complexes achieve enantiomeric excess (ee) >90% in hydrogenation of the oxo group .

- Solvent effects : Use toluene for sterically hindered substrates; switch to DMF for polar intermediates .

- Additives : 10 mol% Mg(OTf)₂ enhances turnover frequency (TOF) by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.